molecular formula C20H16N2O4S2 B11049167 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione

2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11049167
M. Wt: 412.5 g/mol
InChI Key: CZFRQDRPCSBEGY-UHFFFAOYSA-N
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Description

2-(2-{4-[(Phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a phenylsulfonyl group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base. The final step involves the formation of the isoindole-dione structure, which can be achieved through cyclization reactions involving phthalic anhydride and amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(Phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted isoindole-dione compounds .

Mechanism of Action

The mechanism of action of 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or inflammation. The phenylsulfonyl group can interact with biological macromolecules, while the thiazole ring may participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H16N2O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[2-[4-(benzenesulfonylmethyl)-1,3-thiazol-2-yl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H16N2O4S2/c23-19-16-8-4-5-9-17(16)20(24)22(19)11-10-18-21-14(12-27-18)13-28(25,26)15-6-2-1-3-7-15/h1-9,12H,10-11,13H2

InChI Key

CZFRQDRPCSBEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=N2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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